![molecular formula C21H24N4O2 B5139669 3,4-Dimethyl-7-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1-phenylpyrazolo[3,4-b]pyridin-6-one](/img/structure/B5139669.png)
3,4-Dimethyl-7-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1-phenylpyrazolo[3,4-b]pyridin-6-one
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Overview
Description
3,4-Dimethyl-7-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1-phenylpyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core with various substituents such as dimethyl, phenyl, and pyrrolidinone groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-7-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1-phenylpyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-b]pyridine core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate cyclization.
Introduction of the Dimethyl and Phenyl Groups: The dimethyl and phenyl groups are introduced through alkylation and arylation reactions, respectively. Common reagents for these reactions include alkyl halides and aryl halides, with palladium-catalyzed cross-coupling reactions being a popular method.
Attachment of the Pyrrolidinone Group: The pyrrolidinone group is typically introduced through a nucleophilic substitution reaction, where a suitable pyrrolidinone derivative reacts with the pyrazolo[3,4-b]pyridine core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-7-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1-phenylpyrazolo[3,4-b]pyridin-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halides, amines, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, amines, alcohols, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-Dimethyl-7-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1-phenylpyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids. It may serve as a probe to investigate biological pathways and processes.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be investigated as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound may be used in the development of new materials, catalysts, and other chemical products.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-7-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1-phenylpyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-4-{[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]oxy}benzoic acid
- 3-Aryl (pyrrolidin-1-yl)butanoic acids
- Dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-]
Uniqueness
3,4-Dimethyl-7-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1-phenylpyrazolo[3,4-b]pyridin-6-one is unique due to its specific combination of functional groups and its pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the pyrrolidinone group may enhance its binding affinity to certain biological targets, while the dimethyl and phenyl groups contribute to its overall stability and reactivity.
Properties
IUPAC Name |
3,4-dimethyl-7-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1-phenylpyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-14-13-18(26)24(16(3)21(27)23-11-7-8-12-23)20-19(14)15(2)22-25(20)17-9-5-4-6-10-17/h4-6,9-10,13,16H,7-8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPRMDMECJMASV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C(=NN2C3=CC=CC=C3)C)C(C)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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